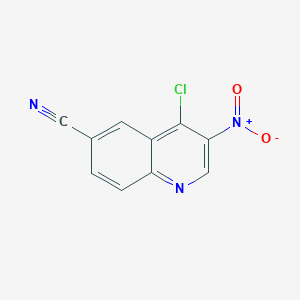
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl Chloride, also known as EPOC, is an organic compound belonging to the class of carbamoyl chlorides. It is a colorless liquid with a boiling point of 97-98°C, a melting point of -21°C, and a density of 1.01 g/cm3. EPOC is soluble in water and other polar solvents, and is highly reactive.
Applications De Recherche Scientifique
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including peptides and amines. It is also used as a catalyst in the synthesis of polymers, such as polyesters and polyamides. In addition, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is used in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is an electrophilic reagent, which means that it reacts with electron-rich molecules, such as amines, alcohols, and carboxylic acids. The reaction occurs through a nucleophilic addition mechanism, in which the electrophilic N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride molecule attacks the electron-rich molecule, resulting in the formation of a covalent bond.
Biochemical and Physiological Effects
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride has been studied for its potential biochemical and physiological effects. In studies conducted on rats, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride was found to reduce inflammation and improve wound healing. In addition, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride was found to have antifungal, antibacterial, and antiviral properties. However, further research is needed to determine the exact biochemical and physiological effects of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride has several advantages for lab experiments. It is a highly reactive compound, which makes it useful for synthesizing a wide range of organic compounds. In addition, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is soluble in polar solvents, which makes it easy to use in a variety of laboratory conditions. However, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is also a highly reactive compound, which can lead to unwanted side reactions and product contamination.
Orientations Futures
There are several potential future directions for research on N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride. One potential area of research is to further explore the biochemical and physiological effects of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride. Another area of research is to develop methods for synthesizing N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride in a more efficient and cost-effective manner. Finally, further research could be done to explore the potential uses of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride in the synthesis of pharmaceuticals and other biologically active compounds.
Méthodes De Synthèse
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is synthesized through the reaction of ethyl chloroformate with prop-2-yn-1-ol in the presence of a base, such as sodium hydroxide. The reaction is carried out in a polar solvent, such as DMF or acetonitrile, at a temperature of 40-60°C. The reaction produces a solution of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride and sodium chloride, which can be separated by distillation.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride involves the reaction of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride with thionyl chloride.", "Starting Materials": [ "N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride", "Thionyl chloride" ], "Reaction": [ "Add N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride" ] } | |
Numéro CAS |
2763906-65-4 |
Nom du produit |
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride |
Formule moléculaire |
C6H8ClNO |
Poids moléculaire |
145.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



